[1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Overview
Description
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of two carboxyl groups attached to a benzene ring, which is further connected to another benzene ring with a carboxyl group. This compound is known for its rigidity and ability to form metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of coordination polymers . These polymers have unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .
Mode of Action
The compound interacts with its targets to form coordination polymers. The single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers, and they form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .
Biochemical Pathways
The compound’s role in the formation of coordination polymers suggests it may influence pathways related to opto-electronic properties and photocatalysis .
Pharmacokinetics
The compound’s use in the synthesis of coordination polymers suggests it may have unique chemical stability and reactivity characteristics .
Result of Action
The result of the compound’s action is the formation of coordination polymers with unique opto-electronic properties. These polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .
Action Environment
The action of 3-(3,5-Dicarboxyphenyl)benzoic Acid is influenced by environmental factors such as temperature and light. For instance, the coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .
Biochemical Analysis
Biochemical Properties
3-(3,5-Dicarboxyphenyl)benzoic acid has been found to interact with various biomolecules in its applications. For instance, in the construction of MOFs, it interacts with zinc ions to form a microporous framework . The nature of these interactions is largely ionic, involving the carboxyl groups of the compound and the metal ions .
Molecular Mechanism
At the molecular level, 3-(3,5-Dicarboxyphenyl)benzoic acid exerts its effects through its interactions with other molecules. In the case of MOF construction, it binds to metal ions through its carboxyl groups, forming a stable framework .
Temporal Effects in Laboratory Settings
The stability of 3-(3,5-Dicarboxyphenyl)benzoic acid in MOFs has been demonstrated, with the constructed MOFs showing stability in air as well as in acidic and basic aqueous media at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-3,3',5-tricarboxylic acid typically involves the reaction of 3,5-dicarboxybenzene with benzoic acid derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as zinc or cadmium salts. The reaction is carried out under hydrothermal conditions, which involve heating the reaction mixture at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of anhydrides or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the development of sensors, catalysts, and materials for environmental remediation
Comparison with Similar Compounds
Similar Compounds
3,5-Dicarboxybenzoic acid: Similar structure but lacks the additional benzene ring.
3,4-Dicarboxyphenyl)phthalic acid: Another aromatic carboxylic acid with different substitution patterns.
Uniqueness
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid is unique due to its ability to form highly stable and rigid metal-organic frameworks. Its structure allows for the formation of complex three-dimensional networks, which are not easily achievable with simpler carboxylic acids. This makes it particularly valuable in applications requiring high stability and specific coordination environments .
Properties
IUPAC Name |
5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHLSHSAOIJBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630639 | |
Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863495-62-9 | |
Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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